An In-Depth Technical Guide to 1,3,3-Trimethylcyclopropene: Structure, Properties, and Reactivity
An In-Depth Technical Guide to 1,3,3-Trimethylcyclopropene: Structure, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3,3-trimethylcyclopropene, a highly strained cyclic alkene. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and reactivity, with a focus on its photochemical isomerization. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Chemical Structure and IUPAC Name
1,3,3-Trimethylcyclopropene is a cyclic hydrocarbon with the molecular formula C₆H₁₀.[1] Its structure consists of a three-membered carbon ring containing a double bond, with one methyl group attached to the double-bonded carbon and two methyl groups attached to the saturated carbon.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,3,3-trimethylcyclopropene .[1] Its CAS Registry Number is 3664-56-0.[1]
Physicochemical Properties
A summary of the known and calculated physicochemical properties of 1,3,3-trimethylcyclopropene is presented in the table below. Experimental data for some properties are limited.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ | [1] |
| Molecular Weight | 82.14 g/mol | [1] |
| CAS Registry Number | 3664-56-0 | [1] |
| Calculated LogP | 1.97250 | [2] |
| Mass Spectrum | Available | [1] |
| Phase Change Data | Available | [1] |
| Gas Phase Ion Energetics | Available | [1] |
Synthesis
Detailed experimental protocols for the synthesis of 1,3,3-trimethylcyclopropene are not widely reported in readily accessible literature. General methods for the synthesis of cyclopropene derivatives often involve the addition of a carbene to an alkyne or the elimination reaction of a substituted cyclopropane.
Spectroscopic Data
Reactivity and Photochemical Isomerization
Due to the significant ring strain of the cyclopropene moiety, 1,3,3-trimethylcyclopropene is a reactive molecule. A key area of its studied reactivity is its photochemical isomerization. Theoretical studies have elucidated the complex pathways involved when the molecule is exposed to light.
A theoretical investigation into the photoisomerization of 1,3,3-trimethylcyclopropene suggests a multi-step reaction pathway.[3] Upon photoexcitation, the molecule moves from its ground state to a Franck-Condon region, followed by relaxation to a local minimum on the excited-state potential energy surface. The reaction then proceeds through a transition state to a conical intersection, which is a key point for radiationless decay back to the electronic ground state. From this point, the molecule can rearrange through further intermediates and transition states to yield various photoproducts.[3]
The following diagram illustrates the generalized photochemical isomerization pathway.
Experimental Protocols
Theoretical Investigation of Photochemical Isomerization
Methodology: The mechanisms of the photochemical isomerization reactions were investigated theoretically using the Complete Active Space Self-Consistent Field (CASSCF) method with a 6-311G(d) basis set. The active space typically includes the π and π* orbitals of the double bond and the corresponding σ and σ* orbitals of the adjacent single bonds. Further refinement of the energies can be obtained using multireference second-order perturbation theory (MP2-CAS). The structures of conical intersections, which are crucial for understanding the photorearrangements, are located using gradient-based optimization techniques. Intermediates and transition structures on the ground state potential energy surface are calculated to provide a comprehensive understanding of the reaction pathways.[3]
Applications in Research and Drug Development
Currently, there are no well-documented, direct applications of 1,3,3-trimethylcyclopropene in drug development or as a signaling molecule. Its high reactivity and strained nature make it an interesting subject for fundamental chemical research, particularly in the areas of physical organic chemistry and photochemistry. The study of such strained ring systems can provide valuable insights into chemical bonding and reaction mechanisms, which can indirectly inform the design of more complex molecules with therapeutic potential. The cyclopropane motif is present in some biologically active compounds, and understanding the chemistry of related structures like cyclopropenes can be beneficial.
Conclusion
1,3,3-Trimethylcyclopropene is a molecule of significant interest from a fundamental chemical perspective due to its strained three-membered ring and inherent reactivity. While its direct application in drug development has not been established, the study of its properties and reactions, particularly its photochemical isomerization, contributes to a deeper understanding of chemical principles that are broadly applicable in the chemical and pharmaceutical sciences. Further experimental investigation into its synthesis and spectroscopic characterization would be a valuable addition to the field.




